2-Diaminomethylene-1,3-diphenyl-1,3-propanedione
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Overview
Description
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione is an organic compound with a unique structure that features both amine and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzil with guanidine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine and diketone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Imine and diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. Its amine groups can also participate in nucleophilic attacks, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Diaminomethylidene)hydrazino)phenyl]iminothiourea: Known for its bacteriostatic properties and potential antineoplastic activity.
Phenformin: A phenethyl biguanide derivative with antidiabetic and anticancer properties.
Uniqueness
2-(Diaminomethylidene)-1,3-diphenylpropane-1,3-dione is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C16H14N2O2/c17-16(18)13(14(19)11-7-3-1-4-8-11)15(20)12-9-5-2-6-10-12/h1-10,19H,(H3,17,18)/b14-13- |
InChI Key |
GHHAGAONRQSGDN-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/C(=N)N)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)C(=N)N)O |
Origin of Product |
United States |
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